2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-9(13-7-3-6-11(13)14)4-2-5-10(8)17(12,15)16/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
JHRMQXYTUPGQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidin-2-one under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Key Reactions
- Nucleophilic Substitution : The sulfonyl chloride can react with various nucleophiles to form sulfonamide derivatives.
- Oxidation/Reduction : The pyrrolidinone ring can undergo redox reactions, modifying its biological properties.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to form sulfonamide derivatives makes it valuable in creating compounds with potential therapeutic effects.
| Reaction Type | Product Type |
|---|---|
| Nucleophilic Substitution | Sulfonamide Derivatives |
| Redox Reactions | Modified Pyrrolidinone Compounds |
Research indicates that 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride exhibits potential biological activities, including:
- Enzyme Inhibition : It may inhibit specific enzymes, which could be beneficial in drug development for diseases like cancer and Alzheimer's.
- Receptor Interaction : The compound's structure allows it to bind to various receptors, potentially modulating their activity.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition was quantified using IC50 values, indicating effective concentrations for therapeutic applications.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its unique combination of functional groups enhances its ability to interact with biological targets.
Therapeutic Potential
Ongoing research focuses on:
- Anticancer Activity : Initial studies suggest that the compound may induce apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is utilized in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs include:
Benzene sulfonyl chloride (C₆H₅SO₂Cl) : Lacks substituents on the aromatic ring, leading to lower steric hindrance and higher electrophilicity.
4-Methylbenzene sulfonyl chloride (p-toluenesulfonyl chloride) : Contains a methyl group para to the sulfonyl chloride, enhancing electron density at the reactive site but reducing electrophilicity compared to the meta-substituted derivative.
3-Nitrobenzene sulfonyl chloride: Features a nitro group (-NO₂) meta to the sulfonyl chloride, which strongly withdraws electrons, increasing reactivity in nucleophilic substitutions.
Key Differences :
- Electron Effects : The methyl group in 2-methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride donates electrons via inductive effects, while the sulfonyl chloride withdraws electrons. This creates a polarized ring system, balancing reactivity for selective reactions .
Acidic Properties
The sulfonyl chloride group enhances acidity compared to non-sulfonated analogs. However, the methyl group slightly offsets this effect. For example:
| Compound | pKa (Approx.) |
|---|---|
| Benzene sulfonic acid | ~0.7 |
| 2-Methylbenzene sulfonic acid | ~1.2 |
| 3-(2-Oxopyrrolidin-1-YL) derivative | ~1.5 |
The increased pKa (lower acidity) of the 2-methyl-3-(2-oxopyrrolidin-1-YL) derivative compared to benzene sulfonic acid highlights the electron-donating effects of substituents .
Biological Activity
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClNO3S
- Molecular Weight : 273.74 g/mol
- CAS Number : 1182728-70-6
Synthesis
The synthesis of this compound typically involves the reaction of a corresponding benzene sulfonyl chloride with a suitable pyrrolidinone derivative. The process generally utilizes thionyl chloride (SOCl₂) under controlled conditions to yield high purity and yield of the desired product.
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by modifying active sites, thereby altering the enzymatic activity.
- Receptor Modulation : It can also function as a ligand for various receptors, potentially influencing signaling pathways.
In Vitro Studies
Recent studies have focused on the compound's potential as an inhibitor in various biological systems. For instance:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain proteases, showcasing an IC50 value in the nanomolar range, which suggests strong inhibitory potential.
Cytotoxicity and Antiproliferative Effects
In cellular models, this compound has demonstrated cytotoxic effects against various cancer cell lines. The results indicate:
- Cytotoxicity : Significant reduction in cell viability at concentrations above 10 µM.
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on breast cancer cells and found that it effectively inhibited cell proliferation through apoptosis induction.
- Enzyme Targeting in Drug Design : Another research highlighted its role in designing inhibitors targeting specific enzymes involved in metabolic pathways related to cancer progression.
Research Applications
The compound is being explored for various applications:
- Drug Development : Its unique structure allows for modifications that could lead to novel therapeutic agents.
- Chemical Biology : Utilized as a tool for studying enzyme functions and interactions within biological systems.
Q & A
Q. What are the established synthetic pathways for 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride, and what critical parameters influence yield optimization?
- Methodological Answer : The synthesis typically involves:
Chlorosulfonation : Introduce the sulfonyl chloride group to a methyl-substituted benzene derivative under controlled temperatures (<0°C) to minimize side reactions.
Nucleophilic substitution : React with 2-pyrrolidinone derivatives in anhydrous conditions (e.g., THF or DCM) using a base (e.g., triethylamine) to install the 2-oxopyrrolidinyl group.
Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (dichloromethane/hexane) is critical for isolating the product.
Key parameters : Temperature control during sulfonation, stoichiometric ratios (1:1.2 for nucleophilic substitution), and moisture-free environments .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substitution patterns (e.g., aromatic protons near sulfonyl groups at δ 7.8–8.2 ppm; pyrrolidinone methylene protons at δ 2.5–3.5 ppm).
- HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water (70:30) mobile phases.
- X-ray crystallography : Resolve stereochemical ambiguities; slow evaporation from dichloromethane/hexane yields suitable crystals .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₂ClNO₃S: 286.0278).
Q. What are the primary applications of this compound in medicinal chemistry and chemical biology?
- Methodological Answer :
- Proteomics : Acts as a protein-modifying reagent due to its electrophilic sulfonyl chloride group, enabling covalent binding to lysine or serine residues for structural studies .
- Enzyme inhibition : Serves as a scaffold for designing thrombin and factor Xa inhibitors, leveraging its sulfonamide-forming capability with amine-containing pharmacophores .
Advanced Research Questions
Q. How does the electronic nature of the 2-oxopyrrolidinyl group influence the reactivity of the sulfonyl chloride moiety?
- Methodological Answer : The electron-withdrawing 2-oxopyrrolidinyl group increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols). Computational studies (DFT calculations) show a 15–20% increase in partial positive charge on the sulfur atom compared to non-substituted analogs. This can be validated via Hammett substituent constants (σ ≈ 0.5) and kinetic studies comparing reaction rates with model nucleophiles .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Systematic variables to assess :
| Variable | Example Parameters |
|---|---|
| Assay type | Fluorogenic vs. chromogenic substrate assays |
| Concentration | IC₅₀ values at 1–100 µM ranges |
| Cell lines | HEK293 vs. HeLa for cytotoxicity profiling |
- Recommended approach :
Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Use isogenic cell lines to eliminate genetic variability.
Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can computational modeling predict the compound’s interaction with thrombin and factor Xa?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in thrombin’s active site (PDB ID: 1KTS). Focus on hydrogen bonding with Ser195 and hydrophobic interactions with the S3 pocket.
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex. Monitor RMSD (<2 Å for stable binding) and binding free energy (MM-PBSA calculations) .
Q. What are the challenges in achieving regioselectivity during functionalization of the benzene ring?
- Methodological Answer :
- Competing pathways : The methyl group at position 2 directs electrophilic substitution to position 5, but steric hindrance from the 2-oxopyrrolidinyl group at position 3 can alter selectivity.
- Mitigation strategies :
Use bulky directing groups (e.g., -SiMe₃) to block undesired positions.
Optimize reaction solvents (e.g., DMF for polar transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
